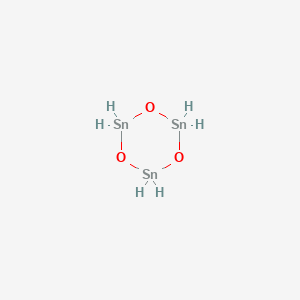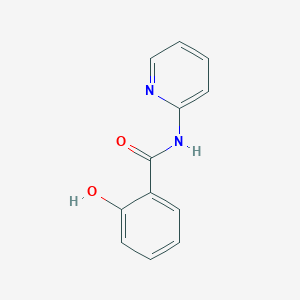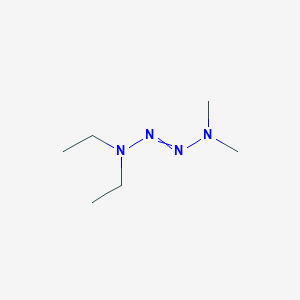
2-Tetrazene, 1,1-diethyl-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a tetrazene derivative that is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is not fully understood. However, it is believed to work by releasing nitrogen gas when exposed to heat or pressure. This release of gas causes an explosion, which is why this compound is of interest in the field of explosives research.
Biochemische Und Physiologische Effekte
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- has been shown to have various biochemical and physiological effects. It has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- in lab experiments is its unique properties. This compound has been shown to have properties that make it an excellent candidate for use in explosives research and other scientific fields. However, one of the limitations of using this compound is its potential for explosive reactions. Careful handling and storage are required to ensure the safety of researchers and laboratory personnel.
Zukünftige Richtungen
There are several possible future directions for research on 2-Tetrazene, 1,1-diethyl-4,4-dimethyl-. One possible direction is to further explore its potential applications in the treatment of cancer and other diseases. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential for use in other scientific fields. Finally, further research could be conducted to develop safer methods for handling and storing this compound in laboratory settings.
Conclusion:
In conclusion, 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is a unique compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and applications in the future.
Synthesemethoden
The synthesis of 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- involves a multi-step process. The first step is the reaction of 1,1-diethyl-4,4-dimethyl-2-butyne with hydrazine hydrate to form 1,1-diethyl-4,4-dimethyl-2-hydrazino-2-butene. This intermediate is then reacted with nitrous acid to form the desired compound, 2-Tetrazene, 1,1-diethyl-4,4-dimethyl-. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of explosives research. It has been shown to have unique properties that make it an excellent candidate for use in explosives. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
14866-81-0 |
|---|---|
Produktname |
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- |
Molekularformel |
C6H16N4 |
Molekulargewicht |
144.22 g/mol |
IUPAC-Name |
N-(dimethylaminodiazenyl)-N-ethylethanamine |
InChI |
InChI=1S/C6H16N4/c1-5-10(6-2)8-7-9(3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
ACWGYOPNCRGEKM-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=NN(C)C |
Kanonische SMILES |
CCN(CC)N=NN(C)C |
Synonyme |
1,1-Diethyl-4,4-dimethyl-2-tetrazene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



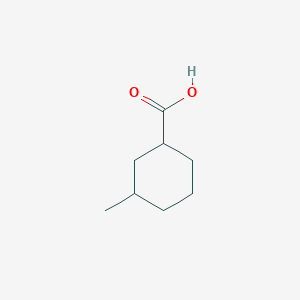
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)

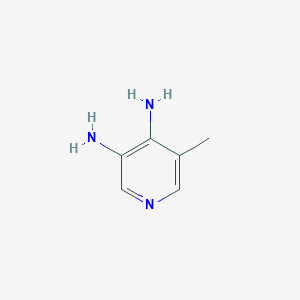
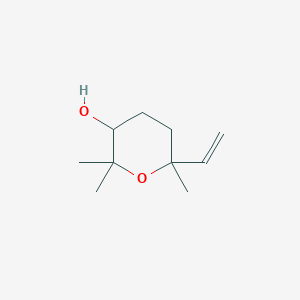

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
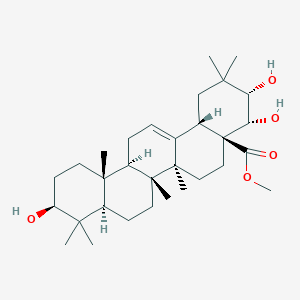
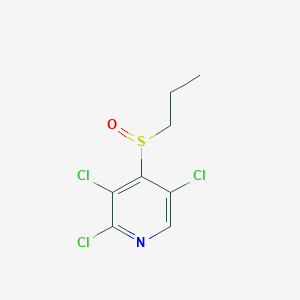
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
